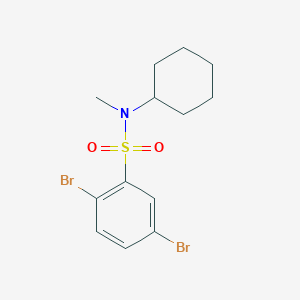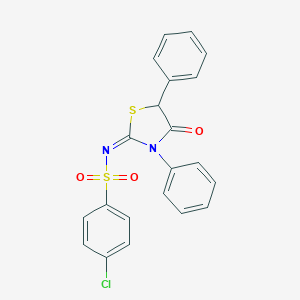
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide, commonly known as DBS, is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. DBS is a sulfonamide derivative that has been found to have a wide range of applications in biochemical and physiological studies.
作用機序
The mechanism of action of DBS is not fully understood. However, it is known that DBS binds covalently to proteins through a photochemical reaction. This binding can be used to identify the binding sites of proteins. In addition, DBS has been found to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
DBS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. DBS has also been found to have anticonvulsant and analgesic properties.
実験室実験の利点と制限
DBS has several advantages as a biological tool. It is a potent inhibitor of carbonic anhydrase, which makes it useful for studying the physiological effects of this enzyme. DBS is also a photoaffinity probe, which allows for the identification of protein binding sites. However, there are also limitations to the use of DBS in lab experiments. It is a toxic compound that must be handled with care. In addition, it has limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for research on DBS. One area of interest is the development of new photoaffinity probes based on the structure of DBS. These probes could be used to study the binding sites of a wide range of proteins. Another area of interest is the development of new inhibitors of carbonic anhydrase based on the structure of DBS. These inhibitors could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Finally, there is potential for the development of new fluorescent probes based on the structure of DBS. These probes could be used to study the structure and function of a wide range of proteins.
Conclusion:
In conclusion, DBS is a chemical compound that has gained attention in the field of scientific research for its potential use as a biological tool. It has a wide range of applications in biochemical and physiological studies, including as a photoaffinity probe and a potent inhibitor of carbonic anhydrase. While there are limitations to its use in lab experiments, there are also several potential future directions for research on DBS.
合成法
DBS can be synthesized by reacting N-cyclohexyl-N-methylbenzene-1-sulfonamide with bromine in the presence of a catalyst. The reaction yields a mixture of isomers, which can be separated by column chromatography. The final product is a white crystalline solid with a melting point of 221-223°C.
科学的研究の応用
DBS has been found to be a useful tool in biochemical and physiological studies. It is commonly used as a photoaffinity probe to study the binding sites of proteins. DBS is also used as a fluorescent probe to study the structure and function of proteins. In addition, DBS has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
特性
製品名 |
2,5-dibromo-N-cyclohexyl-N-methylbenzene-1-sulfonamide |
|---|---|
分子式 |
C13H17Br2NO2S |
分子量 |
411.15 g/mol |
IUPAC名 |
2,5-dibromo-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17Br2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3 |
InChIキー |
RFAZVXLXHROWEZ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)


![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)